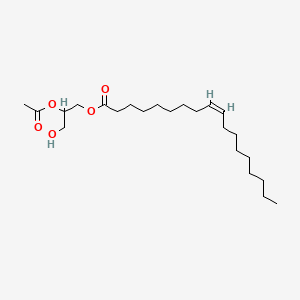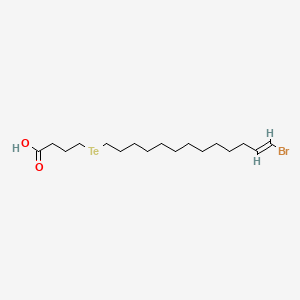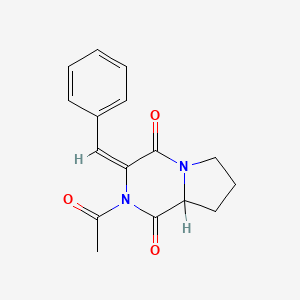
1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one is a member of the class of xanthones, specifically 9H-xanthen-9-one, substituted by hydroxy groups at positions 1, 6, and 7, and a methoxy group at position 3 . This compound is known for its biological activity and is found in various plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one can be synthesized through the deglycosylation of mangiferin, a major constituent of mango fruit. The process involves the removal of glycoside groups from mangiferin to yield athyriol . The reaction typically requires specific enzymes or chemical reagents to facilitate the deglycosylation process.
Industrial Production Methods: Industrial production of athyriol involves the extraction of mangiferin from natural sources such as mango fruit hulls and heartwood. The extracted mangiferin is then subjected to chemical or enzymatic processes to produce athyriol .
Análisis De Reacciones Químicas
Types of Reactions: 1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of athyriol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving athyriol typically use halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Aplicaciones Científicas De Investigación
1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various xanthone derivatives.
Biology: Studied for its role as a plant metabolite and its interactions with other biological molecules.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of athyriol involves its interaction with various molecular targets and pathways. 1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one is known to inhibit xanthine oxidase, an enzyme involved in the production of reactive oxygen species . This inhibition reduces oxidative stress and inflammation, contributing to its therapeutic effects. Additionally, athyriol may interact with other enzymes and receptors, modulating various biological processes.
Comparación Con Compuestos Similares
Mangiferin: A glycosylated form of athyriol, known for its antioxidant and anti-inflammatory properties.
Norathyriol: A tetrahydroxyxanthone similar to athyriol, with notable pharmacological activities.
Uniqueness: 1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one is unique due to its specific substitution pattern on the xanthone core, which imparts distinct biological activities. Unlike mangiferin, athyriol lacks glycoside groups, which may influence its bioavailability and metabolic stability .
Propiedades
Número CAS |
28283-84-3 |
|---|---|
Fórmula molecular |
C14H10O6 |
Peso molecular |
274.22 g/mol |
Nombre IUPAC |
1,6,7-trihydroxy-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O6/c1-19-6-2-10(17)13-12(3-6)20-11-5-9(16)8(15)4-7(11)14(13)18/h2-5,15-17H,1H3 |
Clave InChI |
IFNAQIAMTNJLIF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O |
SMILES canónico |
COC1=CC(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-[11C]Methoxy-N-n-propylnorapomorphine](/img/structure/B1233662.png)




![5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide](/img/structure/B1233669.png)

![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)




![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)
![(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one](/img/structure/B1233684.png)
